Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O4/c1-2-32-19(30)11-18-16(4-3-9-27-18)20(31)29-14-5-7-15(8-6-14)33-21-17(23)10-13(12-28-21)22(24,25)26/h3-10,12H,2,11H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOQFNSTWTHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113972 | |
| Record name | Ethyl 3-[[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338392-15-7 | |
| Record name | Ethyl 3-[[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338392-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[[[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate, commonly referred to in research contexts, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular formula of with a CAS number of 353292-31-6. Its structural complexity is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClF3N3O6 |
| Molecular Weight | 471.81 g/mol |
| CAS Number | 353292-31-6 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. It has shown promising results against various cancer cell lines, particularly due to its ability to inhibit specific kinases involved in tumor growth.
Case Study: Inhibition of BRAF(V600E)
In a study examining the efficacy of similar compounds, it was found that derivatives with structural similarities exhibited significant inhibitory activity against BRAF(V600E), a common mutation in melanoma. The compound's mechanism involves the disruption of downstream signaling pathways that promote cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Herbicidal Activity
In agricultural applications, this compound has been identified as an effective herbicide. Its mechanism involves inhibiting specific enzymes essential for plant growth, leading to the selective elimination of target weeds without harming crops.
Research Findings on Herbicidal Efficacy
Studies have demonstrated that the compound effectively controls various weed species at concentrations that do not adversely affect surrounding flora. The herbicidal action is primarily attributed to its ability to disrupt photosynthesis and other metabolic processes in plants .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways.
- Enzyme Disruption : In herbicidal applications, it disrupts metabolic pathways essential for plant growth.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
